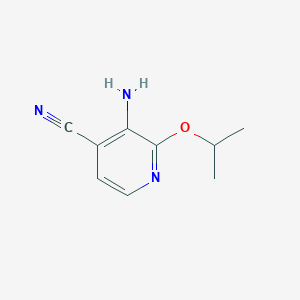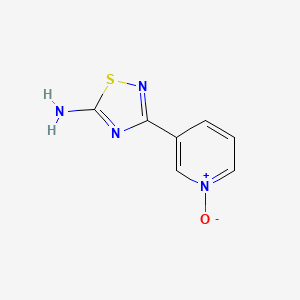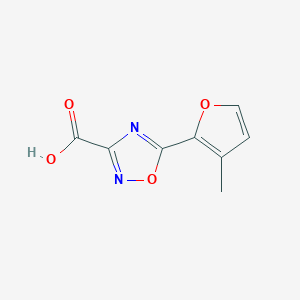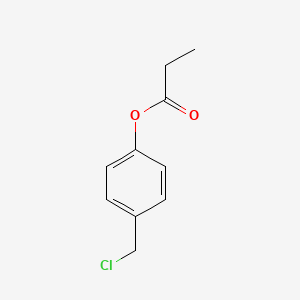
Leucomalachite green-methyl-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucomalachite green-methyl-13C4 is a derivative of leucomalachite green, a lipophilic cationic triphenylmethane dye. This compound is primarily known for its use as an antimicrobial agent and its applications in various scientific research fields. The “methyl-13C4” label indicates that the compound contains four carbon atoms that are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is often used in research to trace the compound’s metabolic pathways and interactions within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of leucomalachite green-methyl-13C4 typically involves the reduction of malachite green using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions. The isotopic labeling with carbon-13 can be introduced during the synthesis of the precursor compounds or through a specific labeling step during the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the isotopic labeling and the overall quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Leucomalachite green-methyl-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to malachite green, which is its parent compound.
Reduction: It can be reduced further to form leucomalachite green.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Malachite green
Reduction: Leucomalachite green
Substitution: Various substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Leucomalachite green-methyl-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in studies to trace metabolic pathways and interactions within biological systems.
Medicine: Investigated for its potential antimicrobial properties and its effects on various pathogens.
Industry: Used in the aquaculture industry to prevent and treat infections in fish and other aquatic animals.
Wirkmechanismus
The mechanism of action of leucomalachite green-methyl-13C4 involves its interaction with cellular components, leading to antimicrobial effects. The compound targets the cellular membranes and disrupts their integrity, leading to cell lysis and death. It also interferes with the metabolic pathways of the pathogens, inhibiting their growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malachite Green: The parent compound of leucomalachite green-methyl-13C4, known for its antimicrobial properties.
Crystal Violet: Another triphenylmethane dye with similar antimicrobial properties.
Brilliant Green: A related compound used as an antimicrobial agent in various applications.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which allows for detailed tracing and analysis in scientific studies. This labeling provides valuable insights into the compound’s metabolic pathways and interactions, making it a powerful tool in research.
Eigenschaften
Molekularformel |
C23H26N2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-[[4-[di((113C)methyl)amino]phenyl]-phenylmethyl]-N,N-di((113C)methyl)aniline |
InChI |
InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
WZKXBGJNNCGHIC-JCDJMFQYSA-N |
Isomerische SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N([13CH3])[13CH3] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


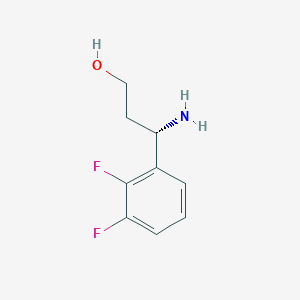
![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
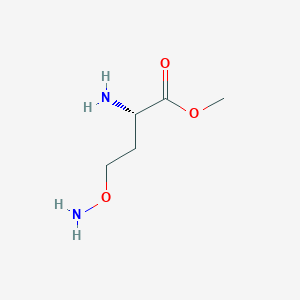
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)

![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)

